molecular formula C5H9Cl2NO5 B14350403 4-(Chloromethylidene)morpholin-4-ium perchlorate CAS No. 90732-57-3

4-(Chloromethylidene)morpholin-4-ium perchlorate

Katalognummer: B14350403
CAS-Nummer: 90732-57-3
Molekulargewicht: 234.03 g/mol
InChI-Schlüssel: NLWYJBPFSLFQEG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Chloromethylidene)morpholin-4-ium perchlorate is a chemical compound that belongs to the class of morpholinium salts It is characterized by the presence of a chloromethylidene group attached to the morpholine ring, with a perchlorate anion as the counterion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethylidene)morpholin-4-ium perchlorate typically involves the reaction of morpholine with chloromethylidene chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact. The final product is subjected to rigorous quality control measures to ensure consistency and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Chloromethylidene)morpholin-4-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The chloromethylidene group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted morpholinium salts.

Wissenschaftliche Forschungsanwendungen

4-(Chloromethylidene)morpholin-4-ium perchlorate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in various industrial processes, such as the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Chloromethylidene)morpholin-4-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-(Chloromethylidene)morpholin-4-ium perchlorate include:

  • 4-(Dichloromethylene)morpholin-4-ium
  • Morpholin-4-ium 4-methoxyphenyl (morpholino) phosphinodithioate

Uniqueness

This compound is unique due to its specific chemical structure and properties

Eigenschaften

CAS-Nummer

90732-57-3

Molekularformel

C5H9Cl2NO5

Molekulargewicht

234.03 g/mol

IUPAC-Name

4-(chloromethylidene)morpholin-4-ium;perchlorate

InChI

InChI=1S/C5H9ClNO.ClHO4/c6-5-7-1-3-8-4-2-7;2-1(3,4)5/h5H,1-4H2;(H,2,3,4,5)/q+1;/p-1

InChI-Schlüssel

NLWYJBPFSLFQEG-UHFFFAOYSA-M

Kanonische SMILES

C1COCC[N+]1=CCl.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.